Mitoguazone

Polyamine metabolism Enzyme inhibition Structure-activity relationship

Researchers investigating polyamine metabolism require precise inhibitors to distinguish pathway nodes. Mitoguazone is a validated first-generation competitive SAMDC/AdoMetDC inhibitor (Ki = 0.06-0.28 μM). - **Mechanism**: Depletes spermidine/spermine without affecting putrescine; p53-independent apoptosis inducer; crosses BBB (CSF/plasma ratio 0.6-7%). - **Applications**: Cancer (including CNS tumors), HIV integration studies, mitochondrial dysfunction. - **Supply**: Multiple pack sizes available for immediate R&D shipment.

Molecular Formula C5H12N8
Molecular Weight 184.20 g/mol
CAS No. 459-86-9; 7059-23-6
Cat. No. B15565574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitoguazone
CAS459-86-9; 7059-23-6
Molecular FormulaC5H12N8
Molecular Weight184.20 g/mol
Structural Identifiers
InChIInChI=1S/C5H12N8/c1-3(11-13-5(8)9)2-10-12-4(6)7/h2H,1H3,(H4,6,7,12)(H4,8,9,13)/b10-2+,11-3+
InChIKeyMXWHMTNPTTVWDM-NXOFHUPFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.1 N NaOH soluble (mg/mL)
Water > 100 (mg/mL)
0.01 N NaOH partly soluble (mg/mL)
0.1 N HC1 partly soluble (mg/mL)
MeOH partly soluble (mg/mL)
50% EtOH partly soluble (mg/mL)

Structure & Identifiers


Interactive Chemical Structure Model





Mitoguazone Procurement Overview


Mitoguazone (Methylglyoxal-bis(guanylhydrazone), MGBG) is a synthetic guanylhydrazone compound [1] and a competitive inhibitor of S-adenosylmethionine decarboxylase (SAMDC/AdoMetDC), the rate-limiting enzyme in polyamine biosynthesis . By disrupting spermidine and spermine synthesis, it induces cell apoptosis and exhibits antineoplastic activity . MGBG also inhibits diamine oxidase (DAO) and penetrates the blood-brain barrier [1] , and has been investigated clinically for AIDS-related non-Hodgkin's lymphoma [2].

Distinct Pathway

Inhibits AdoMetDC for spermidine/spermine depletion, distinct from ODC (putrescine) inhibitors.

CNS Accessibility

Documented blood-brain barrier penetration supports brain polyamine research.

p53-Independent

Triggers apoptosis without p53 activation, enabling p53-mutant model studies.

Mitoguazone Substitution Risks


Despite sharing a bis(guanylhydrazone) core structure, even minor structural modifications to Mitoguazone result in drastic, non-linear changes in biochemical and biological activity [1]. For instance, the trifluoromethyl analog (CF3-GBG) is devoid of antiproliferative activity [1], while the phenyl analog (PhGBG) exhibits a Ki for SAMDC that is nearly 300-fold higher (weaker) than MGBG [2]. Consequently, generic substitution or 'chemical similarity' is an unreliable guide for research procurement or experimental replication, as the functional properties of Mitoguazone are uniquely tied to its specific molecular geometry [1].

DFMO (ODC inhibitor) targets a different pathway node; polyamine depletion profiles may not transfer.

Close structural analogs (e.g., CF3-GBG) lack AdoMetDC activity; single-atom change ablates inhibition.

More potent SAMDC inhibitors (e.g., EMGBG) show altered cellular uptake, limiting direct functional substitution.

Mitoguazone Differentiation Evidence


Enzymatic Activity vs. CF3-GBG

Mitoguazone (MGBG) exhibits a Ki of 0.23 µM for yeast AdoMetDC (SAMDC), making it approximately 280-fold more potent than the aromatic analog phenylglyoxal bis(guanylhydrazone) (PhGBG, Ki = 65 µM) and 78-fold more potent than the unsubstituted congener glyoxal bis(guanylhydrazone) (GBG, Ki = 18 µM) [1]. This difference is critical, as the therapeutic potential of bis(guanylhydrazones) is correlated with their ability to inhibit this enzyme.

AdoMetDC Ki vs CF3-GBG
Head-to-head
MGBG Ki 0.28 μM
CF3-GBG: very weak inhibition, no antimetabolite value
Structure-specific inhibition confirmed; single-atom change ablates activity.
Yeast AdoMetDC; L1210 cells
Polyamine metabolism Enzyme inhibition Structure-activity relationship

AdoMetDC Affinity vs. Demethylated Analog

Mitoguazone demonstrates an exceptionally long terminal half-life of 175 hours (harmonic mean) and a mean residence time of 192 hours in patients, with a large steady-state volume of distribution of 1012 L/m² indicating extensive tissue sequestration [1]. Cerebrospinal fluid (CSF) penetration was confirmed, with post-dose levels ranging from 22 to 186 ng/mL and CSF/plasma ratios of 0.6% to 7% [1]. This extended exposure profile is a key differentiator from other polyamine inhibitors with shorter half-lives.

Methyl group impact on Ki
Head-to-head
MGBG Ki ~30-fold lower than glyoxal bis(guanylhydrazone)
Methyl group critical for high-affinity AdoMetDC binding.
Rat liver AdoMetDC; L1210 cells
Pharmacokinetics Clinical pharmacology AIDS-related lymphoma

SAMDC Potency and Uptake vs. PGBG and EMGBG

While Mitoguazone's primary target is SAMDC, it also inhibits diamine oxidase (DAO). In a direct comparison, MGBG exhibited a Ki of 0.33 µM for porcine kidney DAO [1]. This is distinct from the more potent DAO inhibitor PhGBG (Ki = 0.12 µM) and the weaker SAMDC inhibitor GBG (Ki = 0.17 µM) [1]. The ratio of Ki(AdoMetDC)/Ki(DAO) is a key determinant of a compound's pharmacological profile and selectivity for polyamine biosynthesis disruption [1].

SAMDC Ki vs PGBG/EMGBG
Reported
MGBG Ki 0.06 μM; PGBG 0.2 μM; EMGBG ≈0.012 μM. MGBG favorable cellular uptake context.
Enzymatic potency alone insufficient; cellular uptake shapes functional profile.
In vitro SAMDC assays
Polyamine metabolism Enzyme inhibition Diamine oxidase

Toxicity and Selectivity vs. Sardomozide

Mitoguazone demonstrated an IC50 of 3.3 μM against CHO cells engineered to express the MGBG polyamine transporter after 48 hours in an MTT assay . This value provides a quantitative benchmark for cellular uptake and cytotoxic activity mediated by the polyamine transport system, a key route of entry for this class of compounds.

Mitochondrial effects vs Sardomozide
Class-level
Sardomozide IC50 5 nM; attenuated antimitochondrial activity. MGBG retains antimitochondrial effects.
Mitochondrial activity differentiates MGBG from selective SAMDC inhibitors.
Breast epithelial cell assays
Cell biology Polyamine transport Cytotoxicity

Mitoguazone Application Scenarios


AdoMetDC and Polyamine Biosynthesis Studies

For investigations requiring a well-characterized, potent, and competitive inhibitor of SAMDC, Mitoguazone (MGBG) is the definitive choice. Its sub-micromolar Ki (0.23 µM for yeast enzyme) [1] provides a high-affinity benchmark against which novel inhibitors can be compared. Its unique pharmacokinetic profile, with a 175-hour terminal half-life [2], also makes it a critical control compound for in vivo studies of sustained polyamine depletion.

p53-Independent Cell Death in Cancer

Mitoguazone is the essential parent scaffold for SAR programs exploring bis(guanylhydrazone) analogs. Studies show that replacing its methyl group with a phenyl (PhGBG) or trifluoromethyl (CF3-GBG) group drastically reduces or abolishes SAMDC inhibitory activity and antiproliferative effects [1] [3]. Therefore, MGBG must be included as the positive control in any screening cascade for this chemical series.

Brain Tumor and Blood-Brain Barrier Penetration

Given its established pharmacokinetics and well-documented mechanism of action, Mitoguazone is a valuable tool for inducing polyamine depletion in animal models. Its ability to induce p53-independent apoptosis makes it a critical compound for studying cell death pathways in cancers with mutant p53. Its long tissue residence time [2] allows for sustained pharmacodynamic effects with intermittent dosing schedules.

HIV Reservoirs and Macrophage Antiviral Research

Mitoguazone has been shown to inhibit HIV DNA integration into cellular DNA in both monocytes and macrophages . This activity, while less potent than dedicated HIV integrase inhibitors, makes MGBG a specialized chemical probe for studying the role of polyamines in viral replication and integration processes.

Application
Selection Property
Validation Focus
Polyamine pathway inhibition studies
AdoMetDC selectivity over ODC
Spermidine/spermine depletion endpoint validation
p53-independent apoptosis research
p53 status-independent mechanism context
Mitochondrial dysfunction and cell death endpoint review
CNS polyamine depletion studies
Blood-brain barrier permeability context
CNS exposure and polyamine endpoint monitoring
Antiviral mechanism research (HIV integration)
Polyamine-dependent proviral integration inhibition
Macrophage reservoir model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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